N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yl]oxypyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLSEBXCDGLLE-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=CC=N1)O[C@H]2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions typically involve the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage, which is a mild and metal-free process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific signaling pathways involved in cellular processes such as inflammation, cell proliferation, or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and analogous dihydrochloride salts or pyrrolidine/pyridine derivatives:
Key Observations:
Core Structure : The target compound’s pyridine core distinguishes it from azetidine- or piperidine-based analogs (e.g., 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride) .
Chirality : Both the target and (S)-N-(pyrrolidin-3-yl)acetamide hydrochloride emphasize stereochemical specificity, which is crucial for enantioselective activity .
Salt Form : All listed compounds are dihydrochlorides, suggesting comparable solubility profiles but differing molecular weights due to substituent variations.
Pharmacological and Application Insights
Purity and Commercial Availability
- The target compound (95% purity, CAS EN300-127326) is comparable in purity to analogs like 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride (95%, CAS EN300-127335) .
- Commercial availability is implied through CAS numbers, though specific suppliers vary (e.g., Kishida Chemical Co. for related dihydrochlorides ).
Biological Activity
N,N-Dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride, a compound with the molecular formula and a molecular weight of 280.2 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a pyrrolidine ring linked to a pyridine ring via an ether bond. The synthesis typically involves the reaction of 2-aminopyridine with α-bromoketones, leading to various derivatives that can be explored for biological activity.
This compound is believed to exert its biological effects through interaction with specific receptors and signaling pathways. It may modulate cellular processes such as inflammation, apoptosis, and cell proliferation by binding to particular enzymes or receptors .
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting applications in inflammatory diseases.
- CNS Activity : Its structure suggests potential as a central nervous system (CNS) agent, possibly influencing noradrenaline levels .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| CNS Modulation | Increases noradrenaline levels in vivo |
Case Study: CNS Penetration
In a study involving rat microdialysis experiments, the compound was shown to significantly increase noradrenaline levels by up to 350%. This finding underscores its potential as a CNS-active agent, differentiating it from other noradrenaline reuptake inhibitors (NRIs) due to its favorable metabolic stability and lower lipophilicity .
Q & A
Q. What are the key synthetic routes for N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step processes starting with pyridine or pyrrolidine derivatives. Key steps include:
- Cyclization reactions to form the pyridine core.
- Reductive amination or nucleophilic substitution to introduce the pyrrolidine moiety.
- Chiral resolution to isolate the (3S)-pyrrolidin-3-yloxy enantiomer.
Critical conditions: - Temperature control (e.g., 0–5°C during nitration steps to prevent side reactions).
- Use of catalysts like Pd/C for hydrogenation .
- Solvent selection (e.g., dichloromethane for polar intermediates).
Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?
Methodological Answer: Standard analytical techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and substituent positions.
- HPLC with chiral columns to confirm enantiomeric purity (>95% required for biological assays).
- Mass spectrometry (ESI-MS) for molecular weight confirmation (C₁₁H₁₉Cl₂N₃O, MW 280.20) .
- X-ray crystallography to resolve ambiguous stereochemistry in the pyrrolidine ring .
Advanced Research Questions
Q. How do structural modifications in analogous compounds influence biological activity and pharmacokinetic properties?
Methodological Answer: Comparative studies of structural analogs reveal:
- Substituent effects : Replacing pyrrolidine with piperidine (e.g., N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride) reduces blood-brain barrier penetration due to increased hydrophilicity .
- Bioisosterism : Pyrimidinamine derivatives (e.g., fungicidal agents) show enhanced activity when dimethyl groups are retained, as they improve membrane permeability .
Data Table: Structural Analogs Comparison
Q. What computational methods are employed to predict the binding affinity of this compound with potential biological targets?
Methodological Answer: Advanced approaches include:
- Quantum mechanical calculations (DFT) to model electronic interactions at binding sites.
- Molecular dynamics simulations to assess stability of ligand-receptor complexes (e.g., with G-protein-coupled receptors).
- Machine learning models trained on pyridine/pyrrolidine derivatives to predict ADMET properties .
Example: A study using AutoDock Vina predicted strong hydrogen bonding between the pyrrolidine oxygen and His183 in a fungal enzyme target .
Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?
Methodological Answer: Strategies include:
- Standardized assay conditions : Control variables like pH, temperature, and cell line selection (e.g., HEK293 vs. CHO cells).
- Meta-analysis of dose-response curves to identify outliers or non-linear kinetics.
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if cell-based assays show variability .
Case Example: Discrepancies in IC₅₀ values for kinase inhibition were resolved by identifying redox-sensitive thiol groups in certain assay buffers .
Data Contradiction Analysis
Q. Why do some studies report divergent solubility profiles for this compound?
Methodological Answer: Observed discrepancies arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
